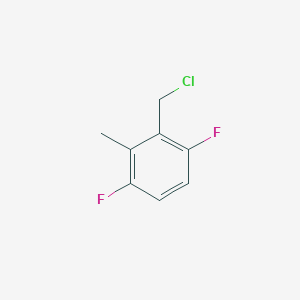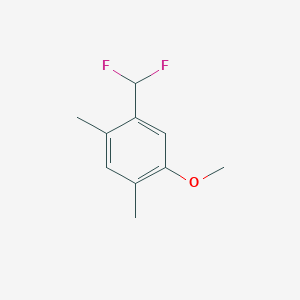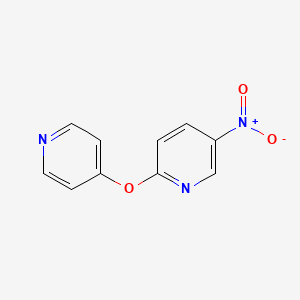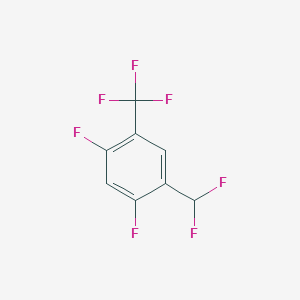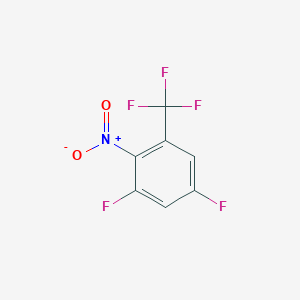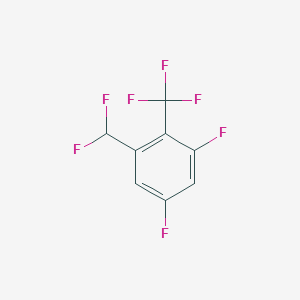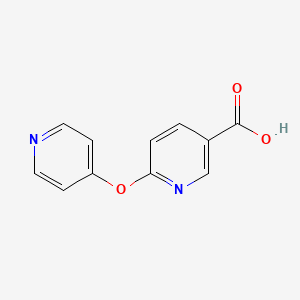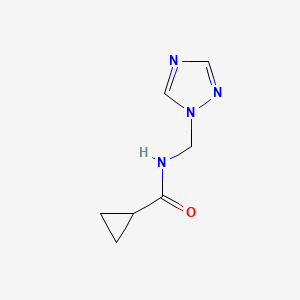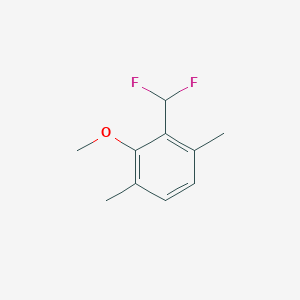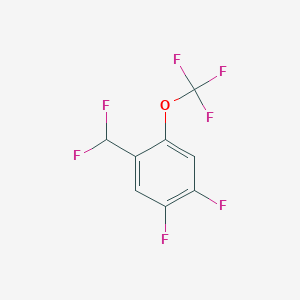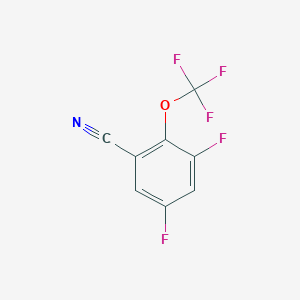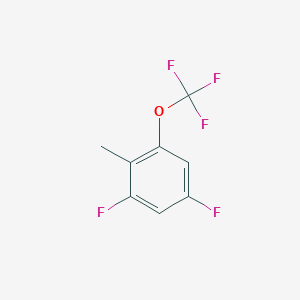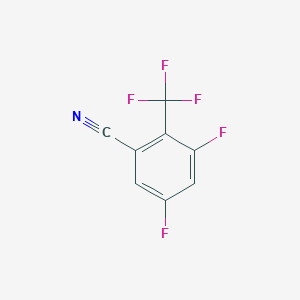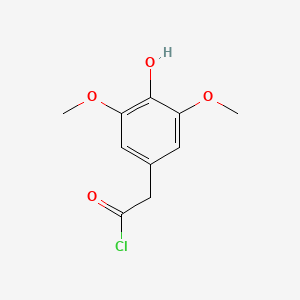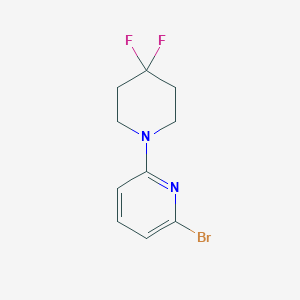
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Descripción general
Descripción
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is a research chemical1. It has a molecular formula of C10H11BrF2N2 and a molecular weight of 277.11 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine. However, it’s worth noting that bromination and fluorination are common reactions in organic chemistry, and piperidine is a frequently used starting material.Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine consists of a pyridine ring substituted with a bromine atom at the 2-position and a 4,4-difluoropiperidine group at the 6-position1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine are not available in the retrieved information. However, given its structure, it could potentially participate in various organic reactions such as nucleophilic substitution or coupling reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine are not fully detailed in the retrieved information. However, its molecular weight is 277.11 g/mol1.Aplicaciones Científicas De Investigación
Synthesis of Cyanopyridine Derivatives
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound to 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine, has been utilized for synthesizing new cyanopyridine derivatives, which demonstrated significant antimicrobial activity against various bacteria. These derivatives include 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo types, showing promising potential in antimicrobial applications (Bogdanowicz et al., 2013).
Suzuki Cross-Coupling Reaction
In a study focusing on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction, related compounds like 5-bromo-2-methylpyridin-3-amine have been employed. These compounds are studied for their potential in various biological activities, including anti-thrombolytic and biofilm inhibition, highlighting their versatility in scientific research (Ahmad et al., 2017).
Density Functional Theory (DFT) Studies
Spectroscopic and DFT studies of 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, have been conducted to understand its structural, vibrational, and antimicrobial properties. These studies contribute to the understanding of the electronic structure and potential applications of such compounds (Vural & Kara, 2017).
Coordination Chemistry and Complex Formation
Research into the coordination chemistry of 2,6-bis(pyrazolyl)pyridines has revealed applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique properties. These studies provide insight into the versatile use of pyridine derivatives in creating complex compounds with specific characteristics (Halcrow, 2005).
Safety And Hazards
Specific safety and hazard information for 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is not available in the retrieved information. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The future directions of research involving 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine are not specified in the retrieved information. Given its structure, it could potentially be used as a building block in the synthesis of various organic compounds.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGKQPAYNUUUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



